1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-phenylprop-2-en-1-one: Lacks the additional chlorine atoms on the second phenyl ring.
1-(4-Methoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one: Contains a methoxy group instead of a chlorine atom on the first phenyl ring.
1-(4-Bromophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one: Has a bromine atom instead of a chlorine atom on the first phenyl ring.
Uniqueness
The presence of chlorine atoms on both phenyl rings in 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one can influence its reactivity and biological activity, making it distinct from other chalcones. These chlorine atoms can affect the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
113193-63-8 |
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Molecular Formula |
C15H9Cl3O |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O/c1-9(13-7-6-12(17)8-14(13)18)15(19)10-2-4-11(16)5-3-10/h2-8H,1H2 |
InChI Key |
RDDWWIDDTJQFPL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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